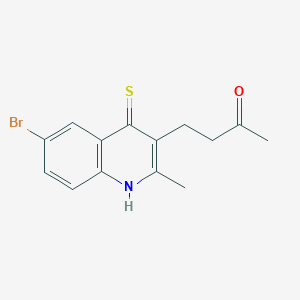

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-

Description

The compound 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- is a heterocyclic derivative featuring a quinoline core substituted with bromo (-Br), mercapto (-SH), and methyl (-CH₃) groups at positions 6, 4, and 2, respectively. The 2-butanone moiety is attached at position 3 of the quinoline ring. Structural analogs, such as 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one , highlight the importance of substituent variation in modulating chemical behavior.

Properties

IUPAC Name |

4-(6-bromo-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNOS/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZTMWGDNCEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356953 | |

| Record name | 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-19-5 | |

| Record name | 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- typically involves multi-step organic reactionsThe final step involves the addition of the butanone moiety under controlled conditions to ensure the correct substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- involves its interaction with specific molecular targets. The bromo and mercapto groups can form covalent bonds with biological macromolecules, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Substituent Effects: The mercapto group in the target compound distinguishes it from halogenated analogs (e.g., chloro in ). Mercapto groups are highly nucleophilic and prone to oxidation, which may limit stability but enhance reactivity in drug design.

Structural Backbone Differences: Quinoline vs. Benzimidazole: Quinoline derivatives (target compound and ) exhibit planar aromatic systems conducive to intercalation in DNA or enzyme pockets, whereas benzimidazoles () with flexible linkers may favor metal coordination. Phenyl vs.

Physical and Chemical Properties: The cyclohexenyl-substituted butanone () is likely more volatile due to its non-aromatic backbone, contrasting with the quinoline-based target compound, which may exist as a solid with higher melting points. Mercapto-containing compounds (target and ) are prone to dimerization (disulfide formation) under oxidative conditions, necessitating stabilizers in synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.